molecular formula C6H3F3INS B12108412 2-Iodo-3-(trifluoromethylthio)pyridine

2-Iodo-3-(trifluoromethylthio)pyridine

Cat. No.: B12108412
M. Wt: 305.06 g/mol
InChI Key: KOSIYYJKWDZONR-UHFFFAOYSA-N
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Description

2-Iodo-3-(trifluoromethylthio)pyridine is an organohalogen compound characterized by the presence of iodine and a trifluoromethylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(trifluoromethylthio)pyridine typically involves the introduction of the iodine and trifluoromethylthio groups onto the pyridine ring. One common method is the halogenation of 3-(trifluoromethylthio)pyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can improve yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.

    Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

    Substitution: Derivatives with different functional groups replacing iodine.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-Iodo-3-(trifluoromethylthio)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 2-Iodo-3-(trifluoromethylthio)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethylthio)pyridine
  • 3-Iodo-2-(trifluoromethylthio)pyridine
  • 2-Iodo-3-methylpyridine

Comparison: 2-Iodo-3-(trifluoromethylthio)pyridine is unique due to the specific positioning of the iodine and trifluoromethylthio groups on the pyridine ring. This arrangement can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C6H3F3INS

Molecular Weight

305.06 g/mol

IUPAC Name

2-iodo-3-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C6H3F3INS/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H

InChI Key

KOSIYYJKWDZONR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)I)SC(F)(F)F

Origin of Product

United States

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